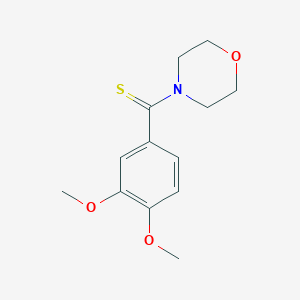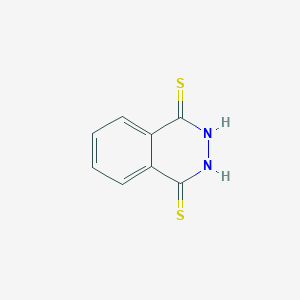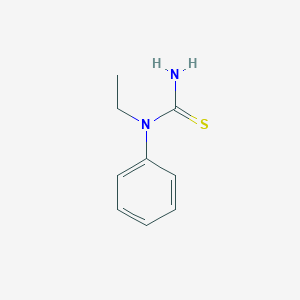
C.I. Direct Brown 58
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Direct Brown 58 is a chemical compound with the molecular formula C9H4FN3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a diazonium group, a fluorine atom, and a quinolinone moiety.
Méthodes De Préparation
The synthesis of C.I. Direct Brown 58 typically involves the diazotization of 6-fluoro-4-oxo-1H-quinolin-2-ol. The reaction conditions often include the use of nitrous acid (HNO2) in an acidic medium, such as hydrochloric acid (HCl), to convert the amino group into a diazonium group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
C.I. Direct Brown 58 undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted quinoline derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
C.I. Direct Brown 58 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Mécanisme D'action
The mechanism of action of C.I. Direct Brown 58 involves its ability to undergo diazonium coupling reactions, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems. For example, some derivatives may inhibit bacterial enzymes or interfere with DNA replication in cancer cells.
Comparaison Avec Des Composés Similaires
C.I. Direct Brown 58 can be compared with other diazonium compounds and quinoline derivatives. Similar compounds include:
3-diazonio-4-oxo-1H-quinolin-2-olate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-fluoro-4-oxo-1H-quinolin-2-ol: Lacks the diazonium group, which limits its ability to participate in diazonium coupling reactions.
4-oxo-1H-quinolin-2-olate: Lacks both the fluorine atom and the diazonium group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of a diazonium group and a fluorine atom, which imparts distinct reactivity and potential biological activities.
Propriétés
Numéro CAS |
6426-59-1 |
|---|---|
Formule moléculaire |
C9H4FN3O2 |
Poids moléculaire |
205.15 g/mol |
Nom IUPAC |
3-diazonio-6-fluoro-4-oxo-1H-quinolin-2-olate |
InChI |
InChI=1S/C9H4FN3O2/c10-4-1-2-6-5(3-4)8(14)7(13-11)9(15)12-6/h1-3H,(H-,12,14,15) |
Clé InChI |
VNQQLHXLCIQNRP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)[O-])[N+]#N |
Key on ui other cas no. |
6426-59-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methoxy-3-nitro-4-[(E)-2-nitroethenyl]phenol](/img/structure/B189183.png)








![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
